molecular formula C38H28Cl3N6Rh-7 B053590 Rh(Phi)2(bpy)3+ CAS No. 121174-98-9

Rh(Phi)2(bpy)3+

Cat. No. B053590
CAS RN: 121174-98-9
M. Wt: 777.9 g/mol
InChI Key: KXDXSUBZYYEEHD-UHFFFAOYSA-K
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Description

“Rh(Phi)2(bpy)3+” is a complex where “phi” represents phenanthrenequinone diimine and “bpy” represents bipyridyl . This complex is known to bind DNA by intercalation in the major groove . It cleaves DNA with high sequence neutrality upon photoactivation .


Synthesis Analysis

The synthesis and tethering of “Rh(Phi)2(bpy)3+” to DNA has been described in various studies . It’s used in high-resolution photofootprinting of proteins or small drugs bound to DNA .


Molecular Structure Analysis

The molecular structure of “Rh(Phi)2(bpy)3+” is characterized by its ability to bind DNA by intercalation in the major groove . The complex is rigid and binds to the DNA sequence .


Chemical Reactions Analysis

“Rh(Phi)2(bpy)3+” is known for its role in DNA photofootprinting . Upon photoactivation, it cleaves DNA in a sequence-neutral fashion . This property makes it a useful tool in studying DNA-protein interactions .

Scientific Research Applications

  • DNA Photocleavage and Photooxidation:

    • Rh(Phi)2(bpy)3+ complexes have been explored for their ability to cleave and photooxidize DNA. They exhibit ligand-centered (LC) excited states which are quenched by purine DNA bases, indicating potential applications in DNA interaction studies (Turro et al., 1998).
    • These complexes have shown sequence-specific recognition of DNA, intercalating in the major groove and promoting strand scission upon UV light exposure. The shape of these complexes plays a significant role in DNA recognition and reaction (Sitlani & Barton, 1994).
  • Photocleavage Patterns and DNA Binding:

    • Studies have shown that Rh(Phi)2(bpy)3+ binds to double helical DNA avidly, with different binding modes and affinities depending on the sequence. This compound's ability to unwind double helical DNA and its photochemical properties make it a valuable tool for studying DNA interactions (Sitlani et al., 1992).
  • Mismatch Recognition in DNA:

    • This compound has been shown to be effective in recognizing and photocleaving at DNA base mismatches, suggesting its potential as a tool for mutation detection or as a chemotherapeutic agent (Jackson et al., 1999).
  • Applications in Metallointercalator-DNA Conjugates:

    • Research has been conducted on conjugates of metallointercalators with DNA, using compounds like Rh(Phi)2(bpy)3+. These conjugates have been used to study long-range DNA-mediated charge transfer and to probe DNA interactions (Holmlin et al., 1999).
  • Photoinduced Electron Transfer Reactions:

    • Studies have compared photoinduced electron transfer reactions of Rh(Phi)2(bpy)3+ in different environments, such as DNA and micelles, highlighting the complex's potential in understanding photochemical processes (Arkin et al., 1996).
  • Transcription Inhibition:

    • Rh(Phi)2(phen)3+ has been found to increase the melting temperature of duplex DNA and inhibit transcription in vitro, indicating its potential in studies related to DNA transcription processes (Fu & Turro, 2001).

Mechanism of Action

The mechanism of action of “Rh(Phi)2(bpy)3+” involves the cleavage of DNA upon photoactivation . The complex is covalently tethered to DNA, and upon photolysis at 365 nm, an electron hole is injected directly into the DNA base stack . This results in localization and irreversible damage to the 5’-G of a 5’-GG-3’ doublet, the most oxidatively sensitive site in DNA .

properties

IUPAC Name

(10-azanidylphenanthren-9-yl)azanide;2-pyridin-2-ylpyridine;rhodium;trichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C14H10N2.C10H8N2.3ClH.Rh/c2*15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16;1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;;/h2*1-8,15-16H;1-8H;3*1H;/q2*-2;;;;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDXSUBZYYEEHD-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2[NH-])[NH-].C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2[NH-])[NH-].C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Cl-].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H28Cl3N6Rh-7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

777.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rh(Phi)2(bpy)3+

CAS RN

121174-98-9
Record name Bis(phenanthrenequinonediimine)(bipyridyl)rhodium(III)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121174989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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